molecular formula C5H9NO3 B1337869 N-acetyl-N-methylglycine CAS No. 5888-91-5

N-acetyl-N-methylglycine

Cat. No. B1337869
Key on ui cas rn: 5888-91-5
M. Wt: 131.13 g/mol
InChI Key: SVXPSKKRNACRPB-UHFFFAOYSA-N
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Patent
US06265605B1

Procedure details

A 1 L autoclave was charged with N-methylacetamide (IX) (90 g, 1.23 mole), Co(OAc)2.4H2O (16.5 g, 0.13 mole), and tetrahydrofuran (500 mL). After sealing the autoclave, 2200 psi (15,172 kPa) of CO:H2 (70:30) was established at 25° C. with stirring at 2000 rpm. The contents of the autoclave were heated to 130° C. and 3200 psi (22,069 kPa) CO:H2 (70:30) was established. After approximately one hour, rapid gas uptake was observed. The reaction mass was cooled to 65° C. and the pressure was slowly reduced to 1500 psi (10,345 kPa). At this point carbon monoxide was established as the carboxymethylation feed gas. Under a constant 1500 psi (10,345 kPa), 47 Wt. % formalin (180 mL, 2.97 mole) was delivered at 6 mL/min. The reaction was stirred at 65° C. for 30 min. after the formalin addition was complete. Then the reaction was cooled to 25° C., removed from the autoclave, and assayed for N-acetylsarcosine (XX). This resulted in an 85% yield of (XX).
Quantity
90 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2.4H2O
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:5])[CH3:4].[C]=[O:7].C=O.[O:10]1[CH2:14][CH2:13]CC1>>[C:3]([N:2]([CH2:13][C:14]([OH:10])=[O:7])[CH3:1])(=[O:5])[CH3:4] |^3:5|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
CNC(C)=O
Name
Co(OAc)2.4H2O
Quantity
16.5 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring at 2000 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was established at 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was cooled to 65° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at 65° C. for 30 min.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction was cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
removed from the autoclave

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N(C)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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